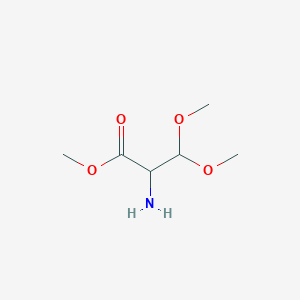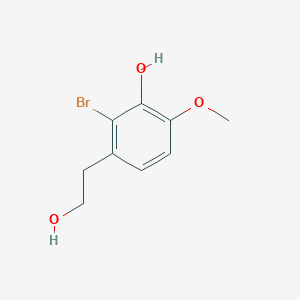![molecular formula C17H22N4O2 B038929 2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide CAS No. 123258-83-3](/img/structure/B38929.png)
2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide is a chemical compound that has potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide has potential applications in scientific research as a tool compound. It has been shown to bind to a specific protein target, which makes it useful for studying the function of that protein in cells and tissues. Additionally, it may have potential as a lead compound for the development of new drugs that target this protein.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide is not fully understood. However, it is known to bind to a specific protein target and modulate its activity. This protein target is involved in various cellular processes, including cell growth and division, and is implicated in several diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide are still being studied. However, it has been shown to affect the activity of a specific protein target, which may have downstream effects on cellular processes such as cell growth and division.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide in lab experiments is its ability to bind to a specific protein target, which makes it useful for studying the function of that protein in cells and tissues. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide. One direction is to further study its mechanism of action and its effects on cellular processes. Another direction is to explore its potential as a lead compound for the development of new drugs that target the protein it binds to. Additionally, it may be useful to investigate its potential applications in the treatment of specific diseases.
Synthesemethoden
The synthesis of 2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide involves the reaction of a benzimidazole-1-carboxylic acid derivative with a bicyclic amine. The reaction is typically carried out in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA). The resulting compound is purified through column chromatography and characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Eigenschaften
CAS-Nummer |
123258-83-3 |
|---|---|
Produktname |
2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide |
Molekularformel |
C17H22N4O2 |
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
N-[(1S,5R)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-2-oxo-3H-benzimidazole-1-carboxamide |
InChI |
InChI=1S/C17H22N4O2/c1-20-12-5-4-6-13(20)10-11(9-12)18-16(22)21-15-8-3-2-7-14(15)19-17(21)23/h2-3,7-8,11-13H,4-6,9-10H2,1H3,(H,18,22)(H,19,23)/t11?,12-,13+ |
InChI-Schlüssel |
KQXMAPPEQLLSJE-YHWZYXNKSA-N |
Isomerische SMILES |
CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O |
SMILES |
CN1C2CCCC1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O |
Kanonische SMILES |
CN1C2CCCC1CC(C2)NC(=O)N3C4=CC=CC=C4NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline hydrochloride](/img/structure/B38869.png)


